(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride
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Overview
Description
(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H6ClNO3S2. It is a versatile chemical used in various scientific research applications due to its unique structural properties. The compound contains a methoxy group, a thiazole ring, and a methanesulfonyl chloride group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 3-methoxy-1,2-thiazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Oxidized Thiazoles: Resulting from oxidation reactions.
Reduced Thiazoles: Produced from reduction reactions.
Scientific Research Applications
(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of the methanesulfonyl chloride group. This group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. The thiazole ring can interact with various molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide
- (3-Methoxy-1,2-thiazol-5-yl)methanesulfonic acid
- (3-Methoxy-1,2-thiazol-5-yl)methanesulfonate esters
Uniqueness: (3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride is unique due to the presence of the methanesulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(3-methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S2/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYPKHGYRZBUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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